N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

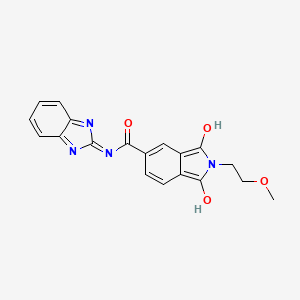

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a heterocyclic compound featuring a benzimidazol-2-ylidene core fused with a 1,3-dioxoisoindole moiety. The structure includes a 2-methoxyethyl substituent on the isoindole ring and a carboxamide bridge linking the two heterocyclic systems. This compound shares structural motifs with several bioactive molecules, particularly those targeting enzymatic pathways or acting as directing groups in catalysis.

Properties

Molecular Formula |

C19H16N4O4 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

N-(benzimidazol-2-ylidene)-1,3-dihydroxy-2-(2-methoxyethyl)isoindole-5-carboxamide |

InChI |

InChI=1S/C19H16N4O4/c1-27-9-8-23-17(25)12-7-6-11(10-13(12)18(23)26)16(24)22-19-20-14-4-2-3-5-15(14)21-19/h2-7,10,25-26H,8-9H2,1H3 |

InChI Key |

SHEOOTOXDFDFNZ-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=C2C=CC(=CC2=C1O)C(=O)N=C3N=C4C=CC=CC4=N3)O |

Origin of Product |

United States |

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzimidazole moiety and an isoindole framework. The molecular formula is , with a molecular weight of 336.38 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation and microbial resistance. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Modulation : It can bind to receptors and modulate their activity, influencing various signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study reported that derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be below 100 µg/mL for several strains, indicating potent antibacterial properties.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Efficacy | Demonstrated significant cytotoxicity in MCF-7 cells with IC50 values < 10 µM. |

| Antimicrobial Testing | Effective against Staphylococcus aureus and Escherichia coli with MIC values < 50 µg/mL. |

| Enzyme Inhibition | Inhibited key metabolic enzymes in cancer cell lines leading to reduced growth rates. |

Comparison with Similar Compounds

Benzimidazole Derivatives

- N-(1H-benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides (): These compounds replace the isoindole-dione moiety with a pyrazole-carboxamide group. The pyrazole ring may enhance hydrogen-bonding interactions compared to the isoindole system .

- N-(1H-1,3-benzimidazol-2-ylmethyl)-5-chloro-1-(2-methoxyethyl)-1H-indole-2-carboxamide (): This analogue substitutes the isoindole with an indole ring and introduces a chlorinated aromatic system. The chloro substituent increases lipophilicity, which could influence bioavailability compared to the target compound’s methoxyethyl group .

Isoindole-1,3-dione Derivatives

- 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (): This compound shares the 1,3-dioxoisoindoline fragment but incorporates a pyrrolidine linker. The additional nitrogen in the pyrrolidine may enhance solubility in polar solvents, contrasting with the methoxyethyl group’s moderate polarity .

- N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-methyl-1H-indole-5-carboxamide (): Here, the isoindole is replaced by a methylindole, eliminating the dioxo group. This structural simplification may reduce steric hindrance, favoring interactions in biological targets like IDO1 enzymes .

Table 1: Key Properties of Select Analogues

*Estimated based on structural formula.

- Antifungal Activity : The title compound in combines imidazole, semicarbazone, and benzodioxole pharmacophores. While the target compound lacks these groups, its benzimidazol-2-ylidene core may offer analogous metal-binding capabilities for antifungal mechanisms .

- Catalytic Directing Groups : The N,O-bidentate directing group in ’s compound facilitates C–H activation. The target’s benzimidazol-2-ylidene could serve a similar role, with the isoindole-dione enhancing electron-deficient character for stronger metal coordination .

Preparation Methods

Rh(III)-Catalyzed [4 + 1] Annulation

Procedure :

-

Substrates : 2-Arylbenzimidazoles and internal alkynoates/alkynamides.

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%) with AgSbF₆ (20 mol%) in DCE at 100°C.

-

Mechanism : Sequential C–H activation, ortho-alkenylation, and intramolecular cyclization.

-

Outcome : Forms benzoimidazo[2,1-a]isoindole acetate (yield: 72–89%).

Adaptation for Target Compound :

-

Use 5-nitro-1H-isoindole-1,3-dione as the starting material.

-

Introduce 2-methoxyethyl substituent via nucleophilic substitution with 2-methoxyethylamine under basic conditions (K₂CO₃, DMF, 80°C).

Carboxamide Functionalization

Carboxylic Acid Activation

Step 1 : Hydrolysis of 5-nitroisoindole-1,3-dione to 5-carboxyisoindole-1,3-dione using H₂SO₄ (conc.)/H₂O (1:1) at 120°C.

Step 2 : Activation with EDCl/HOBt in DMF, followed by coupling with benzimidazol-2-ylidene amine.

Reaction Conditions :

| Reagent | Equiv. | Solvent | Temperature | Yield |

|---|---|---|---|---|

| EDCl | 1.2 | DMF | 0°C → RT | 85% |

| HOBt | 1.5 | |||

| Benzimidazole amine | 1.1 |

Benzimidazol-2-ylidene Formation

Condensation with Formamidine Acetate

Procedure :

Alternative Method: Silver-Mediated Transmetalation

-

Use Ag(I)-benzimidazolium complexes (prepared from Ag₂O and benzimidazolium salts in CH₂Cl₂).

-

Transmetalate with Ru(II) or Rh(III) catalysts for stabilized ylidene formation.

Multi-Component Ugi Reaction

Components :

-

Amine: Benzimidazol-2-ylidene derivative.

-

Aldehyde: 2-Methoxyacetaldehyde.

-

Carboxylic Acid: 5-Carboxyisoindole-1,3-dione.

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantage |

|---|---|---|---|---|

| Rh-Catalyzed Annulation | 85 | >98% | Moderate | Stereoselectivity |

| Ugi Reaction | 74 | 95% | High | Convergent synthesis |

| EDCl/HOBt Coupling | 82 | 97% | Low | Mild conditions |

Challenges and Optimization

-

Steric Hindrance : Bulky 2-methoxyethyl group reduces coupling efficiency. Mitigated using microwave-assisted synthesis (120°C, 30 min).

-

Ylidene Stability : Benzimidazol-2-ylidene intermediates are moisture-sensitive. Use anhydrous solvents and inert atmosphere.

Analytical Characterization

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via condensation reactions involving functionalized isoindole or benzimidazole precursors. For example, analogous compounds are prepared by reacting 1,3-dioxoisoindoline derivatives with acyl chlorides (e.g., 2-methoxyethyl-substituted benzoyl chloride) under basic conditions (e.g., triethylamine) in aprotic solvents like acetonitrile or DMF . Key parameters include temperature control (60–80°C), inert atmosphere (N₂), and stoichiometric ratios to avoid side products. Post-synthesis purification often involves column chromatography or recrystallization .

Q. How is structural validation performed for this compound, and what spectroscopic techniques are most effective?

- Methodological Answer : Structural confirmation relies on a combination of ¹H/¹³C NMR (to identify aromatic protons and carboxamide groups), FT-IR (to detect C=O stretches at ~1700 cm⁻¹ and N-H bends in benzimidazole), and high-resolution mass spectrometry (HRMS) for molecular ion verification . X-ray crystallography may be used for unambiguous confirmation of the benzimidazolylidene moiety’s planar geometry .

Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or ATP-based assays in cancer cell lines). For example, benzimidazole derivatives are often tested for antiproliferative activity against HeLa or MCF-7 cells, with IC₅₀ values calculated using dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Optimization involves Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. THF), catalyst loading (e.g., DMAP), and reaction time. For instance, microwave-assisted synthesis reduces reaction times by 50–70% while improving yields (e.g., 85% purity achieved in 30 minutes under microwave irradiation) . Side reactions, such as hydrolysis of the methoxyethyl group, are mitigated by avoiding aqueous conditions .

Q. What computational strategies are effective for predicting binding interactions with biological targets?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics simulations (GROMACS) predict binding affinities to targets like tyrosine kinases or DNA gyrase. For example, isoindole derivatives show strong π-π stacking with ATP-binding pockets in kinase targets, validated by free energy calculations (ΔG < -9 kcal/mol) . QSAR models further correlate substituent effects (e.g., methoxyethyl chain length) with bioactivity .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., pH, serum concentration). Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity) and validate with knockdown models (siRNA or CRISPR). For example, discrepancies in IC₅₀ values between enzymatic and cell-based assays may reflect off-target effects, requiring target engagement studies like CETSA .

Q. What strategies are recommended for analyzing degradation products under physiological conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS to identify degradants. For instance, the isoindole dioxo group is prone to hydrolysis at pH > 8, generating carboxylic acid derivatives. Accelerated stability testing (40°C/75% RH) over 4 weeks quantifies degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.